molecular formula C15H11FN2OS3 B2653395 2-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 896342-37-3

2-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2653395
CAS No.: 896342-37-3
M. Wt: 350.44
InChI Key: WNQMVYCZZBXWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-fluorophenylthio group and a thiophen-2-yl-substituted thiazole core. The compound integrates sulfur-containing moieties (thioether and thiazole) and a fluorinated aromatic ring, which are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS3/c16-10-3-5-11(6-4-10)21-9-14(19)18-15-17-12(8-22-15)13-2-1-7-20-13/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQMVYCZZBXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a member of a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14FN2S2\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{2}\text{S}_{2}

This compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , which contribute to its lipophilicity and potential biological activity.

Biological Activities

Research into the biological activities of this compound has revealed several key findings:

  • Antimicrobial Activity : Studies have demonstrated that derivatives with similar structures exhibit notable antimicrobial properties. For instance, compounds containing thiazole and thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research indicates that thiazole derivatives can inhibit cancer cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range against various cancer cell lines .
  • Mechanisms of Action : The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the thiazole and thiophene moieties may interact with specific biological targets, such as enzymes involved in cell signaling pathways or DNA replication processes .

Comparative Analysis

To understand the unique aspects of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesContains oxadiazole ringAntimicrobial
2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamidesThiazole and phenolic componentsAntibacterial
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesPiperidine ring additionNeuroprotective effects

Case Studies

Several case studies illustrate the efficacy of thiazole-based compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound. The results indicated significant inhibition against Staphylococcus aureus, with MIC values as low as 0.22 μg/mL for the most active derivatives .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain thiazole-containing compounds exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was linked to the disruption of mitochondrial function and induction of oxidative stress .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide have been tested against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, derivatives have shown to inhibit the vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis .
  • Case Study Results :
    • Compounds with similar structures demonstrated IC₅₀ values ranging from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that such compounds can inhibit the growth of various bacterial strains:

  • Mechanism of Action : The thiazole moiety interacts with bacterial enzymes, disrupting their metabolic pathways.
  • Case Study Results :
    • A related compound exhibited significant activity against Gram-positive and Gram-negative bacteria, showcasing the potential of thiazole derivatives as antibiotics .

Antioxidant Properties

The antioxidant activity of thiazole derivatives contributes to their therapeutic potential:

  • Mechanism of Action : These compounds can scavenge free radicals and reduce oxidative stress in cells.
  • Case Study Results :
    • Studies have reported that modifications in the thiazole structure can enhance antioxidant activity, making these compounds valuable in preventing oxidative damage in biological systems .

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeCompound StructureIC₅₀ Value (µM)Reference
AnticancerSimilar to 2-((4-fluorophenyl)thio)...5.1 - 22.08
AntimicrobialThiazole derivativeVaries
AntioxidantModified thiazole structureVaries

Table 2: Mechanisms of Action

MechanismDescription
Apoptosis InductionActivation of apoptotic pathways leading to cancer cell death
Enzyme InhibitionDisruption of bacterial metabolic pathways
Free Radical ScavengingReduction of oxidative stress through radical scavenging

Comparison with Similar Compounds

Key Observations:

Thiophene vs.

Linker Flexibility : Piperazine-containing analogs (e.g., compound 20) exhibit basic nitrogen centers that improve solubility, whereas the target’s thioether linker may confer metabolic stability .

Triazole vs. Thioether : Compound 11d’s triazole moiety offers hydrogen-bonding capacity, contrasting with the thioether’s lipophilic character in the target compound .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target’s thioether (C–S stretch ~700 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) bands align with analogs like compound 11d (C=O at 1718 cm⁻¹) .
  • NMR : The thiophen-2-yl group’s protons resonate at δ 6.8–7.5 ppm (similar to compound 16’s thiophene signals ), while the 4-fluorophenyl group shows characteristic splitting (~δ 7.2–7.6 ppm) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-((4-fluorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide?

  • Methodological Answer : The compound is synthesized via a multi-step approach:

Thiazole Core Formation : Use Hantzsch thiazole synthesis, reacting 2-amino-4-(thiophen-2-yl)thiazole with chloroacetyl chloride to form the acetamide intermediate.

Thioether Linkage : Substitute the chloro group with 4-fluorothiophenol under basic conditions (e.g., K₂CO₃ in acetone) to introduce the (4-fluorophenyl)thio moiety .
Key parameters include solvent choice (polar aprotic for nucleophilic substitution) and stoichiometric control to minimize side products.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide group, C-S stretches at ~600–700 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, fluorophenyl protons at δ 7.0–7.4 ppm). ¹³C NMR verifies quaternary carbons (e.g., thiazole C-2 at ~165 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peak at m/z ~375) and fragmentation patterns .

Q. What in vitro assays are typically used to assess biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : For α-glucosidase or acetylcholinesterase inhibition, measure IC₅₀ values via spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
  • Antimicrobial Testing : Disk diffusion assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) with zone-of-inhibition quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may deshield protons.
  • Tautomerism : Investigate keto-enol tautomerism in the acetamide group using 2D NMR (e.g., NOESY for spatial proximity) .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) .

Q. What strategies optimize reaction yields during thiazole-acetamide synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use K₂CO₃ or DBU to enhance nucleophilicity in substitution reactions .
  • Temperature Control : Reflux in acetone (56–60°C) balances reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. How does X-ray crystallography elucidate the molecular conformation of this compound?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths (e.g., C-S bond ~1.75 Å) and dihedral angles (e.g., ~15° between thiazole and fluorophenyl planes) .
  • Refinement : SHELX software refines thermal parameters and hydrogen bonding networks (e.g., N-H···O interactions stabilizing the acetamide group) .

Q. How do structural modifications (e.g., substituents on thiophene/fluorophenyl groups) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups : Fluorine at the para position enhances binding to hydrophobic enzyme pockets (e.g., α-glucosidase inhibition IC₅₀ = 12.4 µM vs. 45.6 µM for unsubstituted analogs) .
  • Thiophene Substitution : 2-Thiophenyl improves π-π stacking with aromatic residues in target proteins .

Q. What computational methods predict pharmacokinetic properties (e.g., LogP, bioavailability)?

  • Methodological Answer :

  • Lipophilicity : Calculated XLogP (3.2) via Molinspiration indicates moderate membrane permeability .
  • Topological Polar Surface Area (TPSA) : TPSA ~90 Ų suggests moderate oral bioavailability (Rule of Five compliance) .
  • Molecular Dynamics Simulations : Simulate binding modes with target enzymes (e.g., α-glucosidase) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.